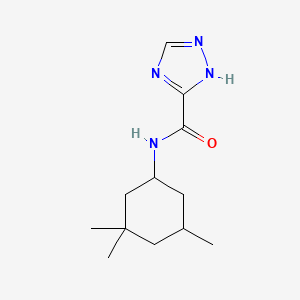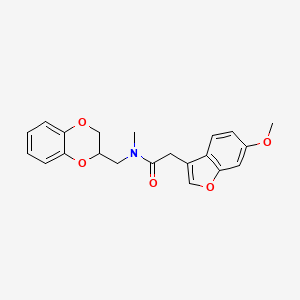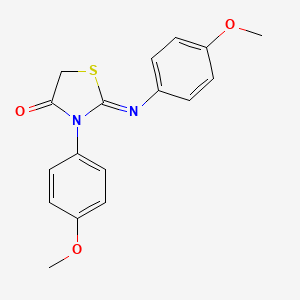![molecular formula C15H15F3N4O4S B1227198 N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B1227198.png)
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide is a dimethoxybenzene.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of 1,3,4-thiadiazole, a core component of the chemical , exhibit significant anticancer properties. For instance, novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety, closely related to the structure of the compound , have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, showing effectiveness against various cancer cell lines, such as hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer (Ghorab et al., 2016). Similarly, Schiff bases derived from 1,3,4-thiadiazole compounds have displayed significant DNA protective abilities and cytotoxicity on cancer cell lines (Gür et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Some 1,3,4-thiadiazole derivatives have demonstrated notable antimicrobial and anti-inflammatory activities. For example, a series of novel 1,3,4-thiadiazole and triazole derivatives have shown potent urease inhibitory and antioxidant activities (Khan et al., 2010). Additionally, various bis-heterocyclic derivatives containing the thiadiazole unit have been evaluated for antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties (Kumar & Panwar, 2015).
Applications in Photodynamic Therapy
Compounds with a thiadiazole core have also been explored in the context of photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, which includes thiadiazole units, indicates their potential as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Herbicidal Activity
Furthermore, thiadiazole derivatives have been found to possess herbicidal activity. A study on the synthesis of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings revealed moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).
Properties
Molecular Formula |
C15H15F3N4O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
InChI |
InChI=1S/C15H15F3N4O4S/c1-25-8-3-4-9(10(7-8)26-2)19-11(23)5-6-12(24)20-14-22-21-13(27-14)15(16,17)18/h3-4,7H,5-6H2,1-2H3,(H,19,23)(H,20,22,24) |
InChI Key |
YVBKAHRBBICCLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)

![1-[(3-chlorophenyl)methyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B1227121.png)
![3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1227122.png)


![1-[(2-methyl-1H-indol-3-yl)-(2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B1227129.png)

![2-ethyl-N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-3-pyrazolecarboxamide](/img/structure/B1227132.png)
![2-Furanyl-(4,4,8-trimethyl-1-sulfanylidene-5-dithiolo[3,4-c]quinolinyl)methanone](/img/structure/B1227133.png)

![2-[4-((1R,2R,6S,7S)-3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-benzoylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1227136.png)

![2-(4-bromophenoxy)-N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1227138.png)
